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molecular formula C8H8ClN5O B8356565 9-Allyloxy-2-amino-6-chloropurine

9-Allyloxy-2-amino-6-chloropurine

Cat. No. B8356565
M. Wt: 225.63 g/mol
InChI Key: BSIUHSBPKRPAMH-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

A solution of 4-allyloxyamino-6-chloro-2.5-diformamido pyrimidine (1.23 g, 4.53 mmol) in diethoxymethyl acetate (20 ml) was stirred at 120° C. for 4 hours. The reaction was cooled and evaporated to dryness under reduced pressure. The residue was dissolved in methanol (5 ml) containing 0.88 ammonia (10 ml) and stirred at 25° C. for 16 hours. The solvents were evaporated under reduced pressure and the residue chromatographed on silica gel (eluted with ethyl acetate hexane 1:1) yielding the title compound (520 mg, 51%), m.p. 137°-9° C. UV: λmax (MeOH) 224 (ε 25,700). 247 (ε 5,300), 309 (ε 7.400) nm. IR: υmax (KBr) 3480, 3400. 3310, 3200, 1635, 1615, 1560, 1510, 1465 cm-1. 1H NMR δH [(CD3)2SO] 4.84 (2H, d, J=6 Hz, CH2ON), 5.35 (2H, m, CH2 =CH), 6.13 (1H, m, CH=CH2), 7.10 (2H, br.s, NH2), 8.35 (1H, s, H-8). Found: C, 42.45; H, 3.63; N, 30.39%; M+ 225.0406. C8H8Cl N5O requires C, 42.58; H, 3.57; N, 31.04%; M+ 225.0414.
Name
4-allyloxyamino-6-chloro-2.5-diformamido pyrimidine
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][NH:5][C:6]1[C:11]([NH:12][CH:13]=O)=[C:10]([Cl:15])[N:9]=[C:8]([NH:16]C=O)[N:7]=1)[CH:2]=[CH2:3]>C(OC(OCC)OCC)(=O)C>[CH2:1]([O:4][N:5]1[CH:13]=[N:12][C:11]2[C:6]1=[N:7][C:8]([NH2:16])=[N:9][C:10]=2[Cl:15])[CH:2]=[CH2:3]

Inputs

Step One
Name
4-allyloxyamino-6-chloro-2.5-diformamido pyrimidine
Quantity
1.23 g
Type
reactant
Smiles
C(C=C)ONC1=NC(=NC(=C1NC=O)Cl)NC=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (5 ml)
ADDITION
Type
ADDITION
Details
containing 0.88 ammonia (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with ethyl acetate hexane 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)ON1C2=NC(=NC(=C2N=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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